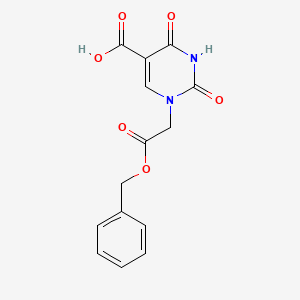
5-Caroxy uracil-1-yl acetic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Caroxy uracil-1-yl acetic acid benzyl ester involves coupling uracil derivatives with acetic acid benzyl ester. The reaction conditions typically include the use of a suitable solvent, such as dimethyl sulfoxide, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Caroxy uracil-1-yl acetic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Caroxy uracil-1-yl acetic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is employed in research on DNA synthesis and repair mechanisms.
Wirkmechanismus
The mechanism of action of 5-Caroxy uracil-1-yl acetic acid benzyl ester involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death . This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
5-Caroxy uracil-1-yl acetic acid benzyl ester is unique among purine nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Fludarabine: Another purine nucleoside analog with antitumor activity.
Cladribine: Known for its use in treating certain types of leukemia.
Clofarabine: Used in the treatment of pediatric acute lymphoblastic leukemia.
Compared to these compounds, this compound offers distinct advantages in terms of its specific targeting of indolent lymphoid malignancies and its unique mechanism of action .
Eigenschaften
Molekularformel |
C14H12N2O6 |
|---|---|
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
2,4-dioxo-1-(2-oxo-2-phenylmethoxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H12N2O6/c17-11(22-8-9-4-2-1-3-5-9)7-16-6-10(13(19)20)12(18)15-14(16)21/h1-6H,7-8H2,(H,19,20)(H,15,18,21) |
InChI-Schlüssel |
FQADSAVNKYXABE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C(=O)NC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















